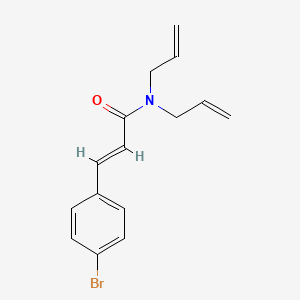
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)thiourea is a synthetic organic compound that features a benzodioxole moiety and a fluorophenyl group connected via a thiourea linkage
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)thiourea typically involves the reaction of 1,3-benzodioxole-5-carboxaldehyde with 2-fluoroaniline in the presence of thiourea. The reaction is usually carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)thiourea can undergo various chemical reactions, including:
Oxidation: The thiourea moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or thiols.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or thiols.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Aplicaciones Científicas De Investigación
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)thiourea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)thiourea involves its interaction with specific molecular targets, such as enzymes or receptors. The thiourea moiety can form hydrogen bonds or coordinate with metal ions, while the aromatic rings can engage in π-π interactions or hydrophobic interactions. These interactions can modulate the activity of the target proteins or pathways, leading to the observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
1-(1,3-Benzodioxol-5-ylmethyl)-3-phenylthiourea: Lacks the fluorine atom, which may affect its reactivity and biological activity.
1-(1,3-Benzodioxol-5-ylmethyl)-3-(4-fluorophenyl)thiourea: The fluorine atom is positioned differently, which can influence its interaction with molecular targets.
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-chlorophenyl)thiourea: Contains a chlorine atom instead of fluorine, which can alter its chemical and biological properties.
Uniqueness
1-(1,3-Benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)thiourea is unique due to the presence of both the benzodioxole and fluorophenyl groups, which confer distinct electronic and steric properties. These features can enhance its binding affinity and selectivity for specific molecular targets, making it a valuable compound for research and development in various fields.
Propiedades
IUPAC Name |
1-(1,3-benzodioxol-5-ylmethyl)-3-(2-fluorophenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FN2O2S/c16-11-3-1-2-4-12(11)18-15(21)17-8-10-5-6-13-14(7-10)20-9-19-13/h1-7H,8-9H2,(H2,17,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPTOICWFMXFHDB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)CNC(=S)NC3=CC=CC=C3F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dichlorophenyl)-N'-[(4-nitrobenzoyl)oxy]ethanimidamide](/img/structure/B5784623.png)
![N-(4-acetylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B5784637.png)

![2-[4-(3,4-dihydro-1(2H)-quinolinyl)-4-oxobutyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5784669.png)
![2-{[(1-methyl-1H-benzimidazol-2-yl)methylene]amino}phenol](/img/structure/B5784675.png)
![4-chloro-N-{4-[(dimethylamino)carbonyl]phenyl}benzamide](/img/structure/B5784678.png)
![N-[2-(4-morpholinyl)ethyl]-2-[2-(trifluoromethyl)-1H-benzimidazol-1-yl]acetamide](/img/structure/B5784680.png)
![N-[(2,5-dimethylphenyl)methyl]-1H-indazol-5-amine](/img/structure/B5784686.png)
![1-(4-Methoxybenzyl)-3-[3-(trifluoromethyl)phenyl]thiourea](/img/structure/B5784695.png)




